N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide

Catalog No.
S3192619
CAS No.
2199066-06-1
M.F
C17H25N7O2S
M. Wt
391.49
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin...

CAS Number

2199066-06-1

Product Name

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide

Molecular Formula

C17H25N7O2S

Molecular Weight

391.49

InChI

InChI=1S/C17H25N7O2S/c1-21(27(25,26)23-9-2-3-10-23)14-11-22(12-14)16-8-7-15-18-19-17(24(15)20-16)13-5-4-6-13/h7-8,13-14H,2-6,9-12H2,1H3

InChI Key

LHWDHZRVECKMBH-UHFFFAOYSA-N

SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)N5CCCC5

solubility

not available

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide is a complex organic compound that features multiple heterocyclic structures. This compound is characterized by its triazolo-pyridazine framework which contributes to its unique chemical properties. The presence of a cyclobutyl group enhances its structural diversity, while the sulfonamide moiety is known for its biological significance, particularly in medicinal chemistry.

The molecular formula of this compound is C17H23N7OC_{17}H_{23}N_7O, and it exhibits a pale yellow solid state with a melting point of approximately 188–189 °C. Its intricate structure includes various functional groups that play critical roles in its reactivity and biological activity.

The chemical reactivity of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide can involve several types of reactions typical for sulfonamides and triazole derivatives:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by amines or other nucleophiles, leading to the formation of new amine derivatives.
  • Cyclization Reactions: The presence of the triazole ring allows for potential cyclization reactions under certain conditions, which can lead to the formation of more complex cyclic structures.
  • Hydrolysis: The sulfonamide bond may be hydrolyzed under acidic or basic conditions, releasing the corresponding amine and sulfonic acid.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds.

Compounds containing triazole and sulfonamide functionalities have been extensively studied for their biological activities, including:

  • Antimicrobial Properties: Many sulfonamides exhibit significant antibacterial effects due to their ability to inhibit bacterial folate synthesis.
  • Antitumor Activity: Research has indicated that derivatives of triazoles can possess cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Effects: Some compounds in this class have shown promise in reducing inflammation, which is beneficial in treating conditions like arthritis.

The specific biological profile of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide warrants further investigation to fully elucidate its therapeutic potential.

The synthesis of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide typically involves several key steps:

  • Formation of Triazole Ring: The initial step may involve the condensation of suitable precursors to form the triazole scaffold.
  • Cyclobutyl Introduction: The cyclobutyl group can be introduced via alkylation reactions with appropriate cyclobutyl halides or through ring-opening reactions.
  • Sulfonamide Formation: The final step usually involves reacting the amine component with a sulfonyl chloride or sulfonic acid derivative to yield the sulfonamide linkage.

These synthetic pathways allow for the customization of the compound's structure to optimize its pharmacological properties .

The applications of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide are primarily found in:

  • Pharmaceutical Development: Due to its potential antimicrobial and anticancer properties, this compound could serve as a lead structure in drug discovery programs aimed at developing new therapeutic agents.
  • Chemical Biology Research: Its unique structure makes it an interesting candidate for studying enzyme inhibition and other biochemical interactions.

Interaction studies involving N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide would typically focus on:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or receptors related to disease pathways.
  • Mechanism of Action Studies: Understanding how the compound exerts its biological effects at a molecular level.

These studies are crucial for determining the therapeutic viability of the compound and guiding further development.

Several compounds share structural similarities with N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
1-Methylpyrazol-[1,2,4]triazolo[4,3-a]pyridineContains a pyrazole instead of pyridazineKnown for potent cytotoxic activity
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridineFluorinated triazole derivativeEnhanced lipophilicity and bioavailability
SulfanilamideClassic sulfonamide structureEstablished use in antibacterial therapy

These compounds highlight the diversity within this chemical class while underscoring the unique attributes of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide due to its specific structural components and potential applications in medicinal chemistry.

XLogP3

0.8

Dates

Last modified: 08-18-2023

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